![molecular formula C16H17NO4S B1412352 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 1349199-53-6](/img/structure/B1412352.png)

1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane

Übersicht

Beschreibung

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans . The compound you mentioned seems to be a complex derivative of furan, containing additional functional groups such as tosyl and a spirocyclic structure.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex due to the presence of various functional groups. For example, a study on 1-(furan-2-yl)ethan-1-ol reported several peaks in its proton NMR spectrum .

Chemical Reactions Analysis

Furan and its derivatives can undergo various chemical reactions. For instance, furfural, a derivative of furan, can be converted into bio-chemicals through chemo- and bio-catalysis . Hydroarylation of the carbon–carbon double bond of furanic conjugated enones by arenes under superelectrophilic activation has also been reported .

Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The physical and chemical properties of “1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane” would depend on its specific structure and the functional groups present.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane is presented, leading to a more stable and soluble product when isolated as a sulfonic acid salt. This enhances the compound's utility by allowing access to a broader range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017).

Regioselective Cycloaddition for Derivative Synthesis

Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates are obtained through a highly regioselective 1,3-dipolar cycloaddition, showcasing the compound's potential in synthesizing complex derivatives (Molchanov & Tran, 2013).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A synthesis route for 2-oxa-7-azaspiro[3.5]nonane is outlined, indicating the compound's role in forming complex structures like the spirocyclic oxetane and its potential applications in various chemical synthesis processes (Gurry, McArdle, & Aldabbagh, 2015).

Chemical Structure and Reactivity

Synthesis of Amino Acid Analogs from 2-azaspiro[3.3]heptane

The synthesis of novel amino acids from 2-azaspiro[3.3]heptane derivatives showcases the compound's relevance in creating new sterically constrained amino acids for chemistry, biochemistry, and drug design applications (Radchenko, Grygorenko, & Komarov, 2010).

Cleavage and Transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates

The study on the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leading to the formation of bi- or tricyclic lactams or lactones, while retaining the three-membered ring, indicates the compound's versatility in chemical transformations and potential in creating novel structures (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Chemical Synthesis and Utility

Synthesis of Novel Angular Spirocyclic Azetidines

The synthesis of novel angular azaspiro[3.3]heptanes, including their use in efficient sequences and conversions into functionalized derivatives, demonstrates the compound's utility in drug discovery and the synthesis of chemical libraries (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Development of a Manufacturing Route to an MCHr1 Antagonist

The presented work on process development for manufacturing an MCHr1 antagonist, including the synthesis of the useful 6-oxa-2-azaspiro[3.3]heptane building block, underscores the compound's significance in pharmaceutical manufacturing and drug discovery (Golden et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3Furan derivatives are known to be important compounds in chemistry, biology, medicine, and materials science . They have been used in the synthesis of various pharmaceuticals and natural products .

Mode of Action

The specific mode of action of 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3Furan derivatives are known to exhibit considerable chemical reactivity . The Paal–Knorr synthesis is a reaction used to synthesize substituted furans from 1,4-diketones . This could potentially be a part of the interaction mechanism of this compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3Furanic compounds such as 5-hydroxymethylfurfural (hmf) have been referred to as the “sleeping giants” of renewable intermediate chemicals, offering major routes for achieving sustainable energy supply, and the production of valuable chemicals .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3The synthesis of a related compound, (s)-1-(furan-2-yl)propan-1-ol, was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This suggests that similar furan derivatives might also undergo biotransformation, which could impact their bioavailability.

Result of Action

The specific molecular and cellular effects of 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3Furan derivatives have been found to have interesting biological properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3The pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a remarkable trend in the research and development of furan derivatives .

Zukünftige Richtungen

The future directions in the study of furan derivatives could involve exploring their potential applications in various fields, such as the development of new drugs or materials. For example, new furan-based derivatives have been synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities .

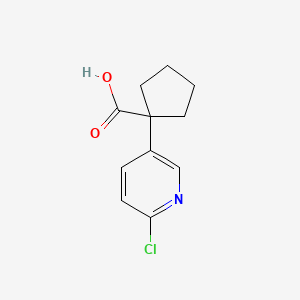

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-4-6-13(7-5-12)22(18,19)17-9-16(10-17)11-21-15(16)14-3-2-8-20-14/h2-8,15H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODQXNZRQBTVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801152418 | |

| Record name | 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane | |

CAS RN |

1349199-53-6 | |

| Record name | 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349199-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)

![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)

![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)